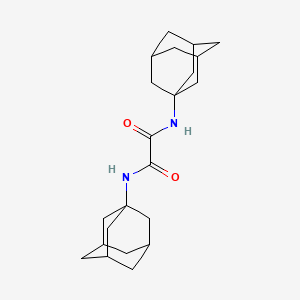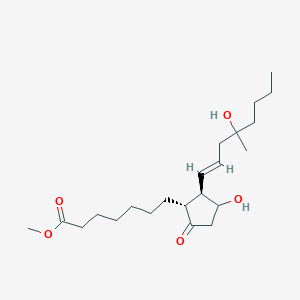
Methyl 7-((1R,2R)-3-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Misoprostol is a synthetic prostaglandin E1 analogue used primarily for its gastroprotective and uterotonic properties. It was initially developed to prevent and treat stomach and duodenal ulcers, particularly in patients taking nonsteroidal anti-inflammatory drugs (NSAIDs). Over time, its applications have expanded to include inducing labor, causing abortions, and treating postpartum hemorrhage due to poor uterine contraction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Misoprostol is synthesized through a multi-step process starting from prostaglandin E1. The key steps involve the esterification of prostaglandin E1 to form the methyl ester, followed by selective reduction and oxidation reactions to introduce the necessary functional groups. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of misoprostol involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Misoprostol undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions include various prostaglandin analogues with modified functional groups, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Misoprostol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogues and their synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively used in clinical settings for inducing labor, managing miscarriages, and treating postpartum hemorrhage. .
Mecanismo De Acción
Misoprostol exerts its effects by mimicking the action of natural prostaglandins. It binds to prostaglandin E1 receptors on parietal cells in the stomach, reducing gastric acid secretion. In the uterus, it binds to prostaglandin receptors, increasing the strength and frequency of uterine contractions and decreasing cervical tone. This dual action makes it effective for both gastroprotection and uterotonic applications .
Comparación Con Compuestos Similares
Dinoprostone: Another prostaglandin E2 analogue used for similar uterotonic purposes.
Gemeprost: A prostaglandin E1 analogue used for cervical ripening and labor induction.
Carboprost: A prostaglandin F2α analogue used for postpartum hemorrhage
Comparison: Misoprostol is unique in its stability at room temperature and its versatility in administration routes (oral, vaginal, sublingual, and rectal). Compared to dinoprostone and gemeprost, misoprostol is more cost-effective and widely available, making it a preferred choice in many clinical settings .
Propiedades
Fórmula molecular |
C22H38O5 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl 7-[(1R,2R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20?,22?/m1/s1 |
Clave InChI |
OJLOPKGSLYJEMD-URXURHARSA-N |
SMILES isomérico |
CCCCC(C)(C/C=C/[C@@H]1[C@H](C(=O)CC1O)CCCCCCC(=O)OC)O |
SMILES canónico |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
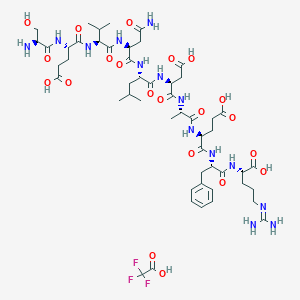
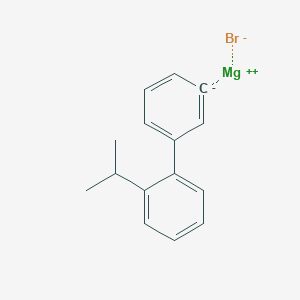

![2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt](/img/structure/B14888015.png)

![6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14888027.png)
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![3-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14888037.png)
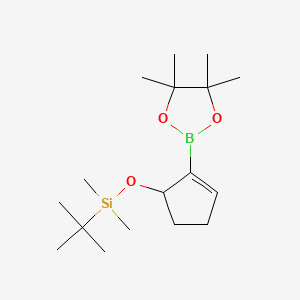
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanol](/img/structure/B14888053.png)


